molecular formula C15H20N4O2 B8481390 tert-butyl 3-(4-amino-1-methyl-1H-pyrazol-5-yl)phenylcarbamate

tert-butyl 3-(4-amino-1-methyl-1H-pyrazol-5-yl)phenylcarbamate

Cat. No.: B8481390
M. Wt: 288.34 g/mol
InChI Key: PTRRMZVPVBNGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(4-amino-1-methyl-1H-pyrazol-5-yl)phenylcarbamate is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

tert-butyl N-[3-(4-amino-2-methylpyrazol-3-yl)phenyl]carbamate

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-11-7-5-6-10(8-11)13-12(16)9-17-19(13)4/h5-9H,16H2,1-4H3,(H,18,20)

InChI Key

PTRRMZVPVBNGFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=NN2C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 10 mL microwave vial was added 5-chloro-1-methyl-4-nitro-1H-pyrazole (150 mg, 0.93 mmol), 3-(tert-butoxycarbonylamino)phenylboronic acid (440 mg, 1.86 mmol), dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) (152 mg, 0.019 mmol), a 1:1 M solution of Na2CO3/KOAc (1 mL) and acetonitrile (4 mL). The mixture was irradiated to 130° C. with a microwave for 40 min and the mixture was cooled, concentrated and purified via flash chromatography, heptane/ethyl acetate 20% to 95% to afford a yellow oil. To a 50 mL round bottom flask was added the nitro compound (120 mg, 0.90 mmol), iron (156 mg, 2.8 mmol), ammonium chloride (200 mg, 3.7 mmol), ethanol (10 mL) and water (1.5 mL). The mixture was stirred for 1 h and the reaction was monitored by LCMS. Upon completion of the reaction, the mixture was filtered through a pad of Celite and was washed with ethyl acetate (30 mL) and a 10% aqueous solution of K3PO4 (30 mL). The organic layer was washed with water (30 mL), dried over Na2SO4 and the organic solvent was distilled off to yield tert-butyl 3-(4-amino-1-methyl-1H-pyrazol-5-yl)phenylcarbamate as a brown oil with a purity of >98% (120 mg, 45%) over two steps. ESIMS m/z=289.1 (M+1)
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
440 mg
Type
reactant
Reaction Step Two
Quantity
152 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Na2CO3 KOAc
Quantity
1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
nitro
Quantity
120 mg
Type
reactant
Reaction Step Five
Quantity
200 mg
Type
reactant
Reaction Step Five
Name
Quantity
156 mg
Type
catalyst
Reaction Step Five
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

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